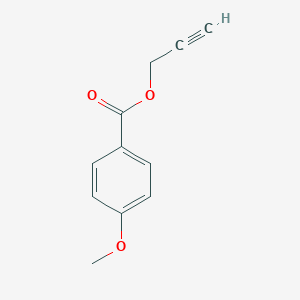

Prop-2-ynyl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

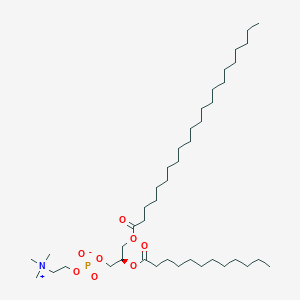

Prop-2-ynyl 4-methoxybenzoate, also known as PB2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PB2 is a derivative of benzoic acid and has a molecular formula of C11H10O3.

Mecanismo De Acción

Prop-2-ynyl 4-methoxybenzoate binds to cysteine residues in proteins through a Michael addition reaction, forming a covalent bond between the thiol group of cysteine and the propargyl group of this compound. This covalent bond results in a fluorescent adduct that can be visualized under a fluorescence microscope. The fluorescent signal from this compound is stable and long-lasting, making it a useful tool for long-term imaging studies.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and does not interfere with cellular processes or protein function. This makes it a safe and reliable tool for studying protein localization and dynamics in live cells. This compound has also been used to label and track specific proteins in vivo, allowing for the visualization of protein trafficking and turnover in real-time.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Prop-2-ynyl 4-methoxybenzoate has several advantages as a fluorescent probe, including its high selectivity for cysteine residues, stability, and long-lasting fluorescence signal. However, this compound also has some limitations, such as its low solubility in aqueous solutions and the potential for non-specific binding to other cellular components. These limitations can be overcome through careful experimental design and optimization of experimental conditions.

Direcciones Futuras

Prop-2-ynyl 4-methoxybenzoate has great potential for future research applications, including the development of new fluorescent probes for imaging cellular structures and the study of protein-protein interactions. Future research could also focus on optimizing the synthesis method of this compound to improve its solubility and reduce non-specific binding. Additionally, this compound could be used in conjunction with other imaging techniques, such as super-resolution microscopy, to provide higher resolution images of cellular structures.

Métodos De Síntesis

Prop-2-ynyl 4-methoxybenzoate can be synthesized through a simple reaction between propargyl alcohol and 4-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 81-83°C. The purity of this compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Prop-2-ynyl 4-methoxybenzoate has been used in various scientific research applications due to its potential as a fluorescent probe for imaging cellular structures. This compound has a unique structural feature that allows it to selectively bind to proteins containing cysteine residues, which are essential for many cellular processes. This property makes this compound a useful tool for studying protein localization and dynamics in live cells.

Propiedades

| 101532-23-4 | |

Fórmula molecular |

C11H10O3 |

Peso molecular |

190.19 g/mol |

Nombre IUPAC |

prop-2-ynyl 4-methoxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-8-14-11(12)9-4-6-10(13-2)7-5-9/h1,4-7H,8H2,2H3 |

Clave InChI |

LYTIBVJBIRGRAK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC#C |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)OCC#C |

Sinónimos |

propynyl 4-methoxybenzoate propynyl p-methoxybenzoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)